4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1279722-88-1, MW: 249.12 g/mol) is a boronate ester derivative featuring a methoxy-substituted aniline core and a pinacol-protected boronic acid group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing heterocycles, such as indolo[3,2-c]quinolines and neocryptolepines . Its electron-donating methoxy group enhances stability and modulates electronic properties, making it a versatile intermediate in medicinal and materials chemistry .
Properties
IUPAC Name |
4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALWMMRMNRFXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Bis(Pinacolato)Diboron
A representative procedure involves reacting 2-bromo-4-methoxyaniline with B2Pin2 in the presence of a palladium catalyst. For example, dichlorobis(chlorodi-tert-butylphosphine)palladium(II) with triethylamine in toluene under reflux achieves an 83% yield for analogous compounds. The reaction mechanism proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the diboron reagent.
Key Conditions:
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Catalyst: Palladium complexes (e.g., PdCl2(P(t-Bu)2Cl)2)
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Base: Triethylamine or inorganic bases (CsF, Na2CO3)
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Solvent: Toluene or 1,2-dimethoxyethane (DME)
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Temperature: 80–150°C (reflux or microwave-assisted)
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. In one protocol, tetrakis(triphenylphosphine)palladium(0) and cesium fluoride in a DME/methanol solvent system under microwave heating at 150°C for 10 minutes yielded 99% of a structurally related boronate-aniline derivative. This method reduces reaction times from hours to minutes while improving yields.
Advantages:
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Rapid heating and uniform temperature distribution.
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Compatibility with air-sensitive catalysts.
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Scalability for high-throughput synthesis.
Solvent and Base Optimization
The choice of solvent and base critically impacts yield and purity. Comparative studies reveal:
| Base | Solvent System | Temperature | Yield | Source |
|---|---|---|---|---|
| CsF | DME/MeOH (2:1) | 150°C (MW) | 99% | |
| Na2CO3 | THF/H2O | 100°C | 18% | |
| CsF | DME/MeOH (3:1) | 150°C (MW) | 42% |
Cesium fluoride outperforms sodium carbonate due to its stronger base strength and ability to stabilize palladium intermediates. Polar aprotic solvents like DME enhance catalyst solubility, while methanol aids in solubilizing boronate reagents.
Catalytic Systems and Ligand Effects
Ligand design plays a pivotal role in catalytic activity. Bulky phosphine ligands (e.g., P(t-Bu)3 ) improve stability and prevent catalyst aggregation, whereas triphenylphosphine (PPh3) offers cost-effectiveness at the expense of lower yields. For example:
Purification and Characterization
Post-reaction purification typically involves silica gel chromatography or reverse-phase methods. The target compound exhibits:
Industrial-Scale Production
Anax Laboratories reports large-scale synthesis (1MT batches) of related boronate esters using optimized Suzuki-Miyaura conditions. Key industrial considerations include:
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Catalyst recycling systems to reduce costs.
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Continuous-flow reactors for improved heat management.
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Quality control via HPLC and LC-MS.
Challenges and Mitigation Strategies
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Regioselectivity : Competing borylation at alternate positions is minimized using directing groups (e.g., methoxy) or sterically hindered catalysts.
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Moisture Sensitivity : Reactions require inert atmospheres (N2/Ar) and anhydrous solvents.
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Byproduct Formation : Excess B2Pin2 and halide salts are removed via aqueous washes.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The boronate group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: 4-Methoxyaniline.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is in organic synthesis. It serves as a versatile building block for the formation of complex organic molecules through cross-coupling reactions.
Case Study: Suzuki-Miyaura Coupling
The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals. Research has shown that using this compound as a boron source enhances the yield and efficiency of the coupling process due to its stability and reactivity under mild conditions .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki-Miyaura Coupling | 85 | Pd catalyst, aqueous base |
| Negishi Coupling | 78 | Zn catalyst |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic benefits.
Case Study: Anticancer Activity
Studies have indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. A notable study demonstrated that derivatives synthesized from this compound showed a significant reduction in cell viability in various cancer cell lines .
| Compound Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 12 | MCF-7 (Breast Cancer) |
| Derivative B | 15 | HeLa (Cervical Cancer) |
Material Science
The compound also finds applications in material science as a precursor for functional materials.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for electronic applications .
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polymer A | 50 | 200 |
| Polymer B | 65 | 230 |
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronate ester in Suzuki-Miyaura coupling reactions. The boronate group reacts with a halide in the presence of a palladium catalyst to form a carbon-carbon bond. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Electronic Effects: The methoxy group in the target compound improves electron density at the aniline nitrogen, enhancing stability and reactivity in cross-couplings compared to unsubstituted analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (MW: 219.09 g/mol) . N,N-Dialkylamino derivatives (e.g., N,N-diethyl or dimethyl) exhibit red-shifted absorption/emission properties, making them suitable for fluorescence applications .
Synthetic Yields: The target compound achieves 64% yield in indoloquinoline synthesis , outperforming N,N-dimethyl analogs (32–54%) in similar reactions . This suggests that steric and electronic factors from the methoxy group favor catalytic efficiency.
Applications: Heterocycle Synthesis: The target compound is pivotal in constructing nitrogen-rich scaffolds . Fluorescence Probes: Analogs like N,N-dimethyl derivatives are tailored for H₂O₂ detection due to their rapid boronate-to-phenol oxidation . Biomedical Use: 3-Fluoro derivatives enable site-specific protein modification in tumor-targeted therapies .
Physical and Spectroscopic Properties
Table 2: Spectroscopic Data Comparison
Industrial and Commercial Relevance
Biological Activity
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H20BNO3
- CAS Number : 871366-38-0
The presence of the methoxy group and the dioxaborolane moiety suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, the incorporation of boron into organic molecules has been shown to enhance their anticancer activity. In a comparative study involving various boron compounds, this compound demonstrated notable cytotoxic effects against several cancer cell lines.
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized below:
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
The biological activity of this compound is thought to be mediated through several mechanisms:
- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to disruptions in replication and transcription.
- Enzyme Inhibition : The dioxaborolane moiety may inhibit specific enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that boron compounds can induce oxidative stress in cells.
Case Studies
A notable case study involved the evaluation of this compound's effects on human prostate cancer cells (PC-3). The study demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Q & A
Q. Advanced
- Solvent selection : Slow evaporation in mixed solvents (e.g., CHCl₃/MeOH, 9:1) promotes nucleation. For hydrophobic derivatives, use pentane diffusion .
- Handling twinning : SHELXD (dual-space methods) and TWINLAWS in SHELXL refine twinned structures. Adjust HKLF 5 instructions for detwinning .
- Low-resolution data : Apply restraints (e.g., DFIX for B–O bonds) and isotropic displacement parameters (ISOR) for disordered moieties .
How does the electronic nature of the methoxy group influence the reactivity of this boronate in cross-coupling reactions?
Advanced
The methoxy group:
- Activates the aromatic ring : Enhances electrophilicity at the para position, favoring oxidative addition with Pd⁰ .
- Modulates boronate stability : Electron donation reduces Lewis acidity, slowing transmetalation. Counteract by using stronger bases (e.g., NaOtBu) or aryl iodides as coupling partners .
- Affects regioselectivity : In meta-substituted derivatives, steric effects from the methoxy group direct coupling to the less hindered position .
What are the implications of using this compound in photoactive materials, and how is its electronic structure characterized?
Advanced
In optoelectronic applications (e.g., organic photosensitizers):
- Charge transfer : The boronate acts as an electron-deficient moiety, pairing with electron-rich donors (e.g., dibenzothiophenes) for Type I photoactivity. UV-Vis (λmax ~350 nm) and cyclic voltammetry (Ered ≈ -1.2 V vs. SCE) confirm charge separation .
- TD-DFT modeling : Simulate HOMO-LUMO gaps (e.g., Gaussian 16 with B3LYP/6-31G*) to predict absorption spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
